molecular formula C11H9N3O3S B13883726 N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Katalognummer: B13883726
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: QQXXKKCRHRSUIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a cyclopropanecarboxamide moiety attached to the 2nd position

Vorbereitungsmethoden

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.

    Formation of Cyclopropanecarboxamide: The cyclopropanecarboxamide moiety can be introduced through the reaction of the benzothiazole derivative with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The cyclopropanecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Benzothiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound may be explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

    N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide moiety instead of cyclopropanecarboxamide.

    N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide moiety.

    N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-piperazinyl)propionamide: A benzothiazole derivative with a different substituent at the 2nd position.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and properties compared to other similar compounds.

Eigenschaften

Molekularformel

C11H9N3O3S

Molekulargewicht

263.27 g/mol

IUPAC-Name

N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H9N3O3S/c15-10(6-1-2-6)13-11-12-8-4-3-7(14(16)17)5-9(8)18-11/h3-6H,1-2H2,(H,12,13,15)

InChI-Schlüssel

QQXXKKCRHRSUIR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.